molecular formula C20H23ClN2O4S B2678841 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(3-methoxyphenyl)acetamide CAS No. 941990-73-4

2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(3-methoxyphenyl)acetamide

Cat. No.: B2678841
CAS No.: 941990-73-4
M. Wt: 422.92
InChI Key: JAWYFSKFCAIIKV-UHFFFAOYSA-N
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Description

2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C20H23ClN2O4S and its molecular weight is 422.92. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

A study by Iqbal et al. (2017) synthesized some acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, including structures similar to the compound , to evaluate their antibacterial potentials. The synthesized compounds showed moderate inhibition against various bacterial strains, with one specific derivative being the most active growth inhibitor of Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. This suggests potential applications of the compound in developing new antibacterial agents (Iqbal, Jamal, Iqbal, Afreen, Sandhu, Dar, Farooq, Mushtaq, Arshad, & Iqbal, 2017).

Enzyme Inhibition for Therapeutic Applications

Another line of research explores the synthesis of derivatives for their potential in enzyme inhibition. Virk et al. (2018) synthesized compounds to evaluate their inhibition potential against enzymes relevant to conditions like Alzheimer's disease. The compounds demonstrated good activity against bovine carbonic anhydrase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), indicating the potential therapeutic applications of such derivatives in treating neurodegenerative diseases (Virk, Rehman, Abbasi, Siddiqui, Rashid, Iqbal, Saleem, Ashraf, Shahid, & Shah, 2018).

Anticancer and Antithrombotic Applications

Further research into the structural analogs of this compound has shown potential in anticancer and antithrombotic applications. Lorrain et al. (2003) studied a novel, potent, and selective thrombin inhibitor for its antithrombotic properties, indicating a potential pathway for the development of new antithrombotic agents based on the structural framework similar to the compound (Lorrain, Millet, Lechaire, Lochot, Ferrari, Visconte, Sainte-Marie, Lunven, Berry, Schaeffer, Herbert, & O'Connor, 2003).

Properties

IUPAC Name

2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]-N-(3-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O4S/c1-27-18-7-4-5-16(13-18)22-20(24)14-17-6-2-3-12-23(17)28(25,26)19-10-8-15(21)9-11-19/h4-5,7-11,13,17H,2-3,6,12,14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAWYFSKFCAIIKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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